molecular formula C15H18F4N2O2 B5542402 1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol

1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol

Cat. No. B5542402
M. Wt: 334.31 g/mol
InChI Key: USOCHPCVHWGPRQ-UHFFFAOYSA-N
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Description

“1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol” is a compound of interest within the chemical and pharmaceutical research domains due to its complex molecular structure that incorporates fluorine atoms, making it significant for its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of fluorine-containing diazepanols, such as “1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol”, often involves the reaction of β-trifluoroacetylketene dialkyl acetals with various 1,2-phenylenediamines to yield novel 4-alkoxy-2-trifluoromethyl-2,3-dihydro-1H-benzo[b][1,4]diazepinols in moderate to high yields. Dehydration of these compounds can proceed thermally under reduced pressure to afford the corresponding fluorine-containing 3H-benzo[b][1,4]diazepines (Ota et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds related to “1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol” has been studied through methods such as X-ray crystallography, revealing significant insights into their conformation and stereochemistry. For instance, structural studies of related diazepines have shown non-planar molecular configurations due to the presence of seven-membered diazepin-2-one moieties, which introduce torsion in adjacent rings. These studies provide a deeper understanding of the structural aspects that influence the chemical reactivity and physical properties of these compounds (Alonso et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving “1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol” and its analogs include cyclization, oxidation, and electrophilic fluorination, highlighting the reactivity of the fluorine atoms and the potential for creating a variety of structurally diverse derivatives with unique chemical properties. For example, oxidation of unsymmetrical polyfluorinated diazepines has been demonstrated to yield various oxidized products, showcasing the versatility and reactivity of these compounds (Banks et al., 1989).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methods : Fluorine-containing 4-alkoxydihydrobenzo[b][1,4]diazepinols and 3H-benzo[b][1,4]diazepines can be synthesized using β-trifluoroacetylketene dialkyl acetals and various 1,2-phenylenediamines. These compounds have moderate to high yields and their dehydration produces corresponding fluorine-containing 3H-benzo[b][1,4]diazepines (Ota et al., 2009).

  • Spectral Properties : Alkali-clearable azo disperse dyes containing a fluorosulfonyl group show varying absorption maxima based on different substituents, demonstrating effects on absorption spectra, halochromism, and solvatochromism (Koh et al., 2003).

Advanced Applications

  • Photoaffinity Labeling : 2-Diazo-3,3,3-trifluoropropionyl chloride, derived from trifluorodiazoethane, is used for labeling enzymes in photoaffinity labeling due to its stability and reduced rearrangement during photolysis (Chowdhry et al., 1976).

  • PET Studies : 3-Fluorodiazepam, synthesized from molecular fluorine and diazepam, is considered for positron emission tomography (PET) studies due to its potential as an antianxiety agent (Luxen et al., 1985).

  • NMR and Structural Studies : Structural analysis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, some containing fluoro-substituents, has been conducted using X-ray crystallography and NMR. These studies help in understanding conformational properties of these compounds (Alonso et al., 2020).

Synthesis of Novel Compounds

  • Synthesis of Homopiperazines : Diazepan-6-ols can be oxidized and fluorinated to produce gem-difluorohomopiperazines, showcasing a method to access these compounds in high yields (Wellner et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were a drug, for example, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing harm to the environment .

Future Directions

Future research on this compound could involve exploring its potential uses, investigating its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

1-[4-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-6-hydroxy-1,4-diazepan-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F4N2O2/c1-10(22)21-5-4-20(8-13(23)9-21)7-11-2-3-12(6-14(11)16)15(17,18)19/h2-3,6,13,23H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOCHPCVHWGPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC(C1)O)CC2=C(C=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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